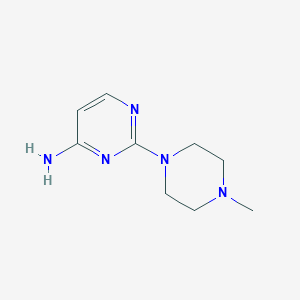
4-氨基-2-(4-甲基哌嗪-1-基)嘧啶
描述
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
肿瘤学:靶向癌症治疗
4-氨基-2-(4-甲基哌嗪-1-基)嘧啶: 在结构上与伊马替尼类似,伊马替尼是一种治疗白血病的知名治疗剂 . 伊马替尼通过抑制酪氨酸激酶的活性发挥作用,酪氨酸激酶是某些类型的癌症中可能过度活跃的酶 . 因此,该化合物的衍生物可以被探索用于其作为靶向癌症治疗中的激酶抑制剂的潜力。
结构生物学:晶体学研究
与4-氨基-2-(4-甲基哌嗪-1-基)嘧啶相关的化合物的晶体结构已经阐明,揭示了它们分子构象的见解 . 这些研究对于结构生物学至关重要,可以帮助我们了解这些分子与生物靶标的相互作用,从而可以为新药的设计提供信息。
药物开发:活性药物成分 (API)
该化合物的衍生物,如伊马替尼,作为药物中的 API 具有重要意义 . 对其性质(如溶解度和稳定性)的详细研究可以导致开发具有更高疗效和更少副作用的新药。
材料科学:纳米粒子合成
1-氨基-4-甲基哌嗪: 是一种相关化合物,已被用作均匀银纳米粒子合成的溶剂和稳定剂 . 这表明4-氨基-2-(4-甲基哌嗪-1-基)嘧啶也可能在纳米粒子的制备中找到应用,纳米粒子在电子学、催化和生物医药领域具有多种用途。
计算化学:分子对接
涉及哌嗪衍生物的分子对接研究表明,这些化合物可以通过疏水相互作用与酶形成稳定的复合物 . 这种应用在计算化学中至关重要,可以预测小分子(如候选药物)与其生物靶标的相互作用方式。
化学合成:硼酸衍生物
4-氨基-2-(4-甲基哌嗪-1-基)嘧啶的硼酸衍生物可用于研究目的 . 这些衍生物在化学合成中很重要,特别是在 Suzuki 偶联反应中,Suzuki 偶联反应用于创建复杂的有机化合物,包括药物和有机材料。
生化分析
Biochemical Properties
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase B (PKB or Akt), a crucial enzyme in intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This interaction leads to the inhibition of downstream signaling pathways, affecting various cellular processes.
Cellular Effects
The effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to inhibit the activity of PKB, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer properties.
Molecular Mechanism
At the molecular level, 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding site of PKB, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, such as GSK3β, FKHRL1, and mTOR, which are involved in cell proliferation, protein translation, and survival. The compound’s ability to inhibit PKB makes it a potential therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine have been studied over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that the compound remains stable under specific storage conditions, such as room temperature and inert atmosphere . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of PKB activity, leading to prolonged anti-cancer effects.
Dosage Effects in Animal Models
The effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, the compound effectively inhibits PKB activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism affects the compound’s bioavailability and clearance from the body, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in the cytoplasm and nucleus, where it exerts its inhibitory effects on PKB. The compound’s distribution within tissues also affects its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with PKB and other biomolecules . Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments, enhancing its inhibitory effects on PKB.
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIWECWTESIKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671957 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57005-71-7 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
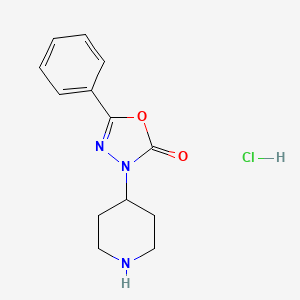
![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)
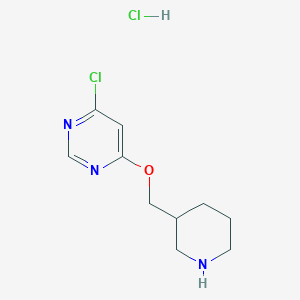


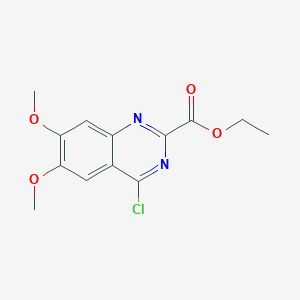
![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
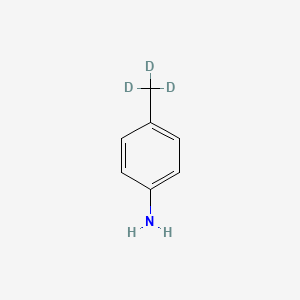
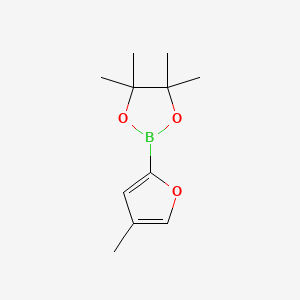
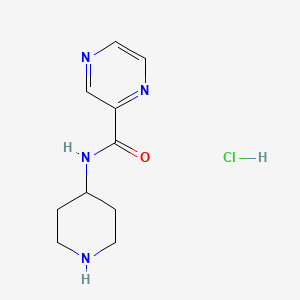
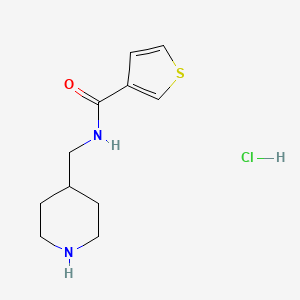
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)
